molecular formula C17H22BrNO4 B1598139 (2S,4R)-4-(4-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid CAS No. 959576-28-4

(2S,4R)-4-(4-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid

Cat. No. B1598139
M. Wt: 384.3 g/mol
InChI Key: QZQORNWXNRXMOS-OCCSQVGLSA-N
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Description

(2S,4R)-4-(4-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a pyrrolidine derivative that has been synthesized using a specific method, which will be discussed in The aim of this paper is to provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of (2S,4R)-4-(4-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid.

Scientific Research Applications

Synthesis and Characterization

The title compound's scientific applications are largely centered around its utility in organic synthesis, particularly in the synthesis of complex molecules and polymers. For instance, its structural conformation and interactions play a significant role in the synthesis of polyamides with high thermal stability and solubility in polar solvents, which are valuable properties for materials science research (Hsiao, Chin‐Ping Yang, & Shin-Hung Chen, 2000). Similarly, the synthesis and characterization of aromatic polyamides based on bis(ether‐carboxylic acid) derived from tert‐butylhydroquinone highlight the compound's contribution to developing materials with high glass transition temperatures and thermal degradation points, suggesting its role in creating high-performance polymers (Chin‐Ping Yang, S. Hsiao, & Huei-Wen Yang, 1999).

Molecular Structure Analysis

The compound also serves as a precursor in the synthesis of structurally complex and functionally diverse molecules. For example, in the generation of acyloxyl spin adducts, its derivatives facilitate understanding of nonconventional mechanisms in spin trapping, which is crucial for studying free radical processes in chemistry and biology (Eberson & Persson, 1997). Another research demonstrated its utility in the synthesis of sterically hindered o-benzoquinone carboxylic acid, which is pivotal for exploring oxidative processes and developing novel organic synthesis methodologies (Zherebtsov et al., 2021).

Catalysis and Polymerization

Its derivatives are used in synthesizing nickel complexes that demonstrate significant ethylene polymerization activity, underscoring the compound's importance in catalyst development for industrial polymer production (Kermagoret & Braunstein, 2008). This application is crucial for the production of plastics and other synthetic materials with tailored properties.

Drug Synthesis and Biological Evaluation

The compound's derivatives have been synthesized and evaluated for their antilipidemic potential, showcasing its relevance in medicinal chemistry for developing new therapeutic agents (Ohno et al., 1999). This application indicates the compound's potential in contributing to the synthesis of drugs with specific biological activities.

properties

IUPAC Name

(2S,4R)-4-[(4-bromophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BrNO4/c1-17(2,3)23-16(22)19-10-12(9-14(19)15(20)21)8-11-4-6-13(18)7-5-11/h4-7,12,14H,8-10H2,1-3H3,(H,20,21)/t12-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZQORNWXNRXMOS-OCCSQVGLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376016
Record name (2S,4R)-4-(4-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4R)-4-(4-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid

CAS RN

959576-28-4
Record name (2S,4R)-4-(4-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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